3-(pyridin-2-ylamino)propanoic Acid

Overview

Description

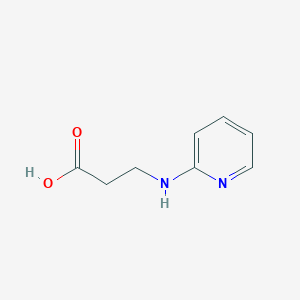

3-(pyridin-2-ylamino)propanoic Acid, also known as N-2-Pyridinyl-β-alanine, is a chemical compound with the molecular formula C8H10N2O2 . It can be used in the preparation of Dabigatran etexilate derivatives .

Synthesis Analysis

The synthesis of 3-(pyridin-2-ylamino)propanoic Acid can be achieved from 2-Aminopyridine and Butyl acrylate . The process involves reacting 2-chloro-pyridine N-oxide with 3-aminopropionic acid in the presence of an inorganic base to yield 3-(pyridin-2-ylamino)propanoic acid N-oxide. The solvent is then removed under reduced pressure, and the pH is adjusted to 6.5 to 8 with hydrochloric acid. After adding ethanol and removing most of the sodium chloride by filtration, the filtrate is concentrated to dryness to give the desired compound .Physical And Chemical Properties Analysis

3-(pyridin-2-ylamino)propanoic Acid has a molecular weight of 166.18 g/mol . It has a melting point of 139℃ and a predicted boiling point of 389.4±22.0 °C . The compound is solid in form and off-white in color . It is soluble in methanol .Scientific Research Applications

Proteomics Research

3-(pyridin-2-ylamino)propanoic Acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the preparation of samples and the analysis of protein interactions and dynamics. Its role in proteomics is crucial due to its ability to interact with proteins and peptides, which can be pivotal for understanding biological processes and disease mechanisms .

Coordination Polymer Synthesis

This compound is instrumental in the synthesis of coordination polymers, which are structures consisting of metal ions coordinated to organic ligands. These polymers have a wide range of applications, including gas storage, separation, and catalysis. The unique structure of 3-(pyridin-2-ylamino)propanoic Acid allows it to bind with various metals, facilitating the creation of novel polymers with specific properties .

Pharmaceutical Research

In pharmaceutical research, 3-(pyridin-2-ylamino)propanoic Acid is used in the development of drug derivatives, such as Dabigatran etexilate, which is an anticoagulant medication. By modifying the compound, researchers can enhance the drug’s efficacy or reduce its side effects, leading to improved therapeutic outcomes .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its reactive functional groups make it a versatile reagent that can undergo various chemical transformations, enabling the synthesis of a wide array of chemical entities with potential applications in different fields of chemistry .

Biochemical Studies

3-(pyridin-2-ylamino)propanoic Acid: is used in biochemical studies to investigate enzyme reactions, receptor-ligand interactions, and other biochemical pathways. Its ability to mimic certain biological molecules makes it an invaluable tool for dissecting complex biochemical processes .

Material Science

In material science, this compound is explored for its potential in creating advanced materials with desirable properties such as conductivity, flexibility, and strength. Its molecular structure can be incorporated into polymers or other materials to impart specific characteristics that are beneficial for various applications .

Safety and Hazards

Safety data indicates that 3-(pyridin-2-ylamino)propanoic Acid should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation. The compound should be kept away from sources of ignition and exposure should not be prolonged or repeated .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it’s possible that 3-(pyridin-2-ylamino)propanoic Acid may interact with similar targets.

Mode of Action

As a potential precursor to Dabigatran etexilate derivatives , it might interact with its targets in a similar way, possibly by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade.

properties

IUPAC Name |

3-(pyridin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWUSJOEYZAKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475153 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-2-ylamino)propanoic Acid | |

CAS RN |

104961-64-0 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Pyridin-2-yl)amino]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is innovative about the new synthesis method for 3-(pyridin-2-ylamino)propanoic acid described in the research?

A1: The research proposes a novel approach to synthesizing 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in pharmaceutical synthesis. Instead of using potentially hazardous or expensive reagents, this method utilizes 2-chloro-pyridine N-oxide and 3-aminopropionic acid as starting materials []. This approach offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)

![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)